Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tert-butyl ester, a triazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Azetidine Ring Formation: The azetidine ring is formed by reacting an appropriate azetidine precursor with the triazole intermediate.
Esterification: The final step involves the esterification of the azetidine-triazole intermediate with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to yield dihydrotriazoles.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to carboxylic acids under acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation (e.g., palladium on carbon)
Substitution: Acidic or basic hydrolysis (e.g., hydrochloric acid, sodium hydroxide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrotriazoles
Substitution: Carboxylic acids, other esters
Scientific Research Applications
Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the azetidine ring can provide steric hindrance and conformational rigidity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(5-amino-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate
- Tert-butyl 3-(5-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group or possess different substituents on the triazole ring.
Properties
IUPAC Name |
tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-10(2,3)16-9(15)13-4-7(5-13)14-6-11-12-8(14)17/h6-7H,4-5H2,1-3H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADWBTFZXDSRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=NNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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